acetoacetyl-CoA

Catalog No.
S570648
CAS No.
1420-36-6
M.F
C₂₅H₄₀N₇O₁₈P₃S
M. Wt
851.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetoacetyl-CoA

CAS Number

1420-36-6

Product Name

acetoacetyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate

Molecular Formula

C₂₅H₄₀N₇O₁₈P₃S

Molecular Weight

851.6 g/mol

InChI

InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

OJFDKHTZOUZBOS-XBTRWLRFSA-N

SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

S-Acetoacetate Coenzyme A; Acetoacetylcoenzyme A; S-Acetoacetyl-CoA;

Canonical SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Precursor in Biosynthesis:

  • Mevalonate pathway: Acetoacetyl-CoA serves as a precursor for the synthesis of isoprenoids, a diverse group of natural products with various biological functions, including cholesterol, vitamins, and hormones. Source: )
  • Polyhydroxybutyrate (PHB) production: In some microorganisms, acetoacetyl-CoA is a building block for the production of PHB, a biodegradable polymer with potential applications in the bioplastics industry. Source: )

Ketone Body Metabolism:

  • Ketone body utilization: Acetoacetyl-CoA can be formed from ketone bodies, which are fuel molecules produced by the liver during fasting or starvation. Studying how cells utilize acetoacetyl-CoA from ketone bodies helps researchers understand metabolic adaptations during these conditions. Source: )

Enzyme Function and Regulation:

  • Thiolase enzymes: Research on the function and regulation of thiolase enzymes, which cleave acetoacetyl-CoA into two acetyl-CoA molecules, provides insights into cellular metabolism and potential therapeutic targets for diseases associated with thiolase deficiencies. Source: )

Novel Biosynthetic Pathways:

  • Discovery of new enzymes: Researchers are exploring enzymes with the ability to synthesize acetoacetyl-CoA from different substrates, potentially leading to the development of novel biosynthetic pathways for valuable compounds. Source: )
  • Origin: AcAc-CoA is formed from the condensation of two acetyl-CoA molecules, a product of carbohydrate and fatty acid breakdown [].
  • Significance: It plays a central role in cholesterol biosynthesis via the mevalonate pathway and ketone body synthesis in the liver during periods of low blood sugar [, ].

Molecular Structure Analysis

  • AcAc-CoA has a complex structure consisting of three key moieties:
    • Acetyl group: A two-carbon (CH3-C=O) functional group attached to the CoA molecule.
    • Ketone group: A C=O group positioned between two carbon atoms.
    • Coenzyme A (CoA): A crucial cofactor that facilitates transfer of acyl groups (like the acetyl group) in various metabolic reactions [].

Chemical Reactions Analysis

  • Synthesis: The primary formation of AcAc-CoA occurs through the Claisen condensation reaction between two acetyl-CoA molecules catalyzed by the enzyme acetoacetyl-CoA thiolase [].
2 CH3COacetyl-CoA --> CH3COCH2COacetyl-CoA (AcAc-CoA) + CoA-SH
  • Decomposition

    AcAc-CoA can be cleaved back into two acetyl-CoA molecules by the same enzyme, acetoacetyl-CoA thiolase, in a reversible reaction [].

  • Other Reactions:

    • HMG-CoA formation: AcAc-CoA serves as a substrate for the enzyme HMG-CoA synthase, leading to the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a critical precursor for cholesterol biosynthesis [].
CH3COCH2COacetyl-CoA + Acetyl-CoA -->  CH3COCH2CH2COacetyl-CoA (HMG-CoA) + CoA-SH
* **Ketone body synthesis:**  During fasting or uncontrolled diabetes, AcAc-CoA can be converted into ketone bodies (acetone, acetoacetate, and beta-hydroxybutyrate) by the liver for alternative energy sources [].

Within cells, AcAc-CoA acts as a metabolic crossroads molecule. Depending on cellular needs, it can be channeled towards:

  • Cholesterol biosynthesis: Through its conversion to HMG-CoA, a key precursor in the mevalonate pathway for cholesterol production [].
  • Ketone body synthesis: During periods of low blood sugar, AcAc-CoA can be converted into ketone bodies, which are exported by the liver and utilized by other tissues like muscle for energy [].
  • Fatty acid synthesis: In some microorganisms, AcAc-CoA serves as a precursor for the production of poly-beta-hydroxybutyrate (PHB) polymers for energy storage [].

Physical Description

Solid

XLogP3

-5.8

Other CAS

1420-36-6

Wikipedia

Acetoacetyl-Coenzyme A

Dates

Modify: 2023-08-15
Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

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